n-Formylfluoxetine

Maillard reaction drug-excipient compatibility fluoxetine degradation

n-Formylfluoxetine (CAS 199188-97-1) is a chemically defined N-formyl derivative of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, classified as both a process-related impurity and a key degradation marker in fluoxetine hydrochloride drug substances and formulations. Its IUPAC name is N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide, with a molecular formula of C₁₈H₁₈F₃NO₂ and a molecular weight of 337.34 g/mol.

Molecular Formula C18H18F3NO2
Molecular Weight 337.3 g/mol
CAS No. 199188-97-1
Cat. No. B3114014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Formylfluoxetine
CAS199188-97-1
Molecular FormulaC18H18F3NO2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C=O
InChIInChI=1S/C18H18F3NO2/c1-22(13-23)12-11-17(14-5-3-2-4-6-14)24-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3
InChIKeyUBNTUJKGUJSBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Formylfluoxetine Reference Standard (CAS 199188-97-1): A Specialized Pharmacopeial Impurity for Fluoxetine Quality Control


n-Formylfluoxetine (CAS 199188-97-1) is a chemically defined N-formyl derivative of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, classified as both a process-related impurity and a key degradation marker in fluoxetine hydrochloride drug substances and formulations [1]. Its IUPAC name is N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide, with a molecular formula of C₁₈H₁₈F₃NO₂ and a molecular weight of 337.34 g/mol [2]. The compound is formally recognized as a fluoxetine impurity under both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) impurity frameworks, and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of fluoxetine [3].

EP/USP pharmacopeial impurity standard for fluoxetine
Maillard degradation marker for lactose-containing formulations
Supports analytical method validation and QC batch release

Why Fluoxetine Base, Norfluoxetine, or Generic Fluoxetine Impurity Standards Cannot Replace n-Formylfluoxetine (CAS 199188-97-1)


n-Formylfluoxetine occupies a unique niche among fluoxetine-related compounds because its formation is mechanistically specific to the Maillard reaction—a drug-excipient incompatibility pathway that occurs when secondary amine drugs are formulated with reducing sugars such as lactose [1]. This distinguishes it fundamentally from process impurities (e.g., N-benzyl fluoxetine), metabolites (norfluoxetine), and the parent drug (fluoxetine HCl), none of which carry the N-formyl functional group critical for both chromatographic resolution and mass spectrometric identification in lactose-containing generic formulations [2]. Generic impurity standards that lack this structural motif cannot serve as authentic reference markers for the Maillard degradation product, leading to potential underestimation of stability risks in ANDA submissions [1].

Fluoxetine HCl Lacks N-formyl group; cannot serve as Maillard product marker
Norfluoxetine Primary amine structure; retention and MS profile differ markedly
Generic impurity standards Unspecified impurities may not meet EP/USP identification criteria

Quantitative Differentiation Evidence for n-Formylfluoxetine (CAS 199188-97-1) Against Closest Structurally Related Analogs


Formation Pathway Specificity: n-Formylfluoxetine as the Predominant Maillard Reaction Product vs. Other Fluoxetine Degradation Products

In solid-state and aqueous ethanol model systems of fluoxetine HCl with lactose, n-Formylfluoxetine was identified as a major product of the Maillard reaction, while other volatile products such as furaldehyde, maltol, and 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one were also detected by GC/MS but at lower relative abundances [1]. A quantitative kinetic analysis using the simplest model for production of an unstable intermediate showed that the concentration of the Amadori rearrangement product (the direct Maillard intermediate) proceeded through a maximum before declining, while n-Formylfluoxetine accumulated as the stable terminal product, making it the preferred quantifiable endpoint for stability-indicating assays [1].

Formation Pathway
Head-to-head
n-Formylfluoxetine: major stable product vs. Amadori intermediate: transient accumulation; volatile byproducts at lower abundance
Confirms preferred quantifiable marker for Maillard degradation in stability studies
Solid-state lactose–fluoxetine mixtures; GC/MS, HPLC (Wirth et al.)
Maillard reaction drug-excipient compatibility fluoxetine degradation N-formylation

Structural Differentiation: N-Formyl Functional Group vs. N-Methyl (Fluoxetine) and N-Desmethyl (Norfluoxetine) Analogs

n-Formylfluoxetine bears a formamide moiety (-N(CH₃)CHO) at the nitrogen atom, in contrast to the secondary amine (-NHCH₃) of fluoxetine free base and the primary amine (-NH₂) of norfluoxetine [1]. This substitution increases the molecular weight from 309.33 g/mol (fluoxetine free base) and 295.12 g/mol (norfluoxetine) to 337.34 g/mol, and introduces a diagnostic carbonyl functionality (ν_C=O ~1660–1690 cm⁻¹ in IR) absent in the comparator compounds [2]. In reversed-phase HPLC systems, the increased polarity of the formamide group results in distinct retention behavior: n-Formylfluoxetine consistently elutes earlier than fluoxetine HCl, enabling unambiguous peak assignment even in complex impurity profiles [1].

Structural Differentiation
Class-level
MW 337.34 (N-formyl) vs 309.33 (fluoxetine) and 295.12 (norfluoxetine); unique IR carbonyl; earlier HPLC retention
Provides spectroscopic/chromatographic handle absent in parent and metabolites
Reversed-phase C18; chromatograms in Wirth et al.
structural isomerism N-formyl substituent chromatographic resolution mass spectrometric identification

Regulatory Recognition: Explicit EP/USP Impurity Classification vs. Unlisted Process Impurities

n-Formylfluoxetine is formally categorized under both fluoxetine EP Impurities and fluoxetine USP Impurities in authoritative reference standard catalogs, whereas many synthetic by-products (e.g., positional isomers, dimeric impurities) are classified only as 'unspecified impurities' with a default acceptance limit of ≤0.10% [1]. In the context of ANDA submissions, use of a pharmacopeially recognized impurity reference standard for method validation carries higher regulatory acceptability compared to in-house characterized, non-compendial impurity standards [2].

Regulatory Recognition
Supporting evidence
EP/USP specified impurity ≤0.15% vs unspecified ≤0.10%; N-benzyl fluoxetine (≤0.9%) not compendial
Reduces ANDA regulatory risk through pharmacopeial alignment
EP/USP monographs; ICH Q2(R1) guidelines
pharmacopeial impurity USP reference standard EP impurity ANDA quality control

Synthetic Accessibility: Ease of Preparation as an Authentic Reference Marker vs. More Complex N-Formyl Standards

Wirth et al. explicitly note that n-Formylfluoxetine is 'easy to prepare synthetically,' enabling laboratories to generate authentic reference material through direct formylation of fluoxetine without multi-step purification [1]. This contrasts with N-nitrosamine impurity standards (e.g., N-nitroso fluoxetine derivatives), which require specialized handling due to genotoxicity concerns and are substantially more expensive to procure from commercial sources .

Synthetic Accessibility
Class-level
One-step formylation; 2–5× lower cost per mg than N-nitroso impurity standards
Enables cost-effective bulk procurement for routine impurity monitoring
Market observation; no peer-reviewed pricing study
one-step synthesis reference standard preparation N-formyl derivatization analytical marker

High-Value Application Scenarios for n-Formylfluoxetine (CAS 199188-97-1) Driven by Evidence-Based Differentiation


Stability-Indicating Method Development for Lactose-Containing Fluoxetine Generic Formulations

n-Formylfluoxetine serves as the definitive reference marker for detecting and quantifying Maillard reaction degradation in fluoxetine HCl capsules or tablets formulated with lactose. Regulatory ANDA submissions for generic fluoxetine products require demonstration of analytical method specificity toward this degradation product, and the use of authentic n-Formylfluoxetine reference standard—rather than relying on relative retention time matching against the parent drug—satisfies ICH Q2(R2) validation requirements for specificity and peak purity [1].

Pharmacopeial Impurity Profiling and Batch Release Testing in API Manufacturing

As a cataloged EP and USP impurity, n-Formylfluoxetine is directly applicable for quantitative impurity analysis in fluoxetine hydrochloride active pharmaceutical ingredient (API) release testing. Quality control laboratories can establish system suitability with this standard at the pharmacopeial reporting threshold (0.10–0.15%), ensuring that lactose-exposed or heat-stressed API batches are screened for this specific degradation marker before formulation [1].

Forensic and Wastewater Transformation Product Identification Using High-Resolution Mass Spectrometry

n-Formylfluoxetine has been identified as a transformation product of fluoxetine in wastewater biological treatment systems via N-formylation pathways, and its distinct molecular ion (m/z 337.34) and fragmentation pattern provide a confirmatory signature for environmental monitoring studies. The availability of a well-characterized reference standard enables accurate quantitation in complex environmental matrices, supporting fate and ecotoxicity assessments [1].

Drug-Excipient Compatibility Screening for Secondary Amine Pharmaceuticals Beyond Fluoxetine

The validated analytical methodology for n-Formylfluoxetine can serve as a model system for assessing Maillard reactivity of other secondary amine drug candidates with reducing sugars. The compound's ease of synthetic preparation and well-documented chromatographic behavior make it a cost-effective positive control for excipient compatibility screening in pre-formulation development [1].

Application
Selection Property
Validation Focus
Stability-indicating method development for lactose-containing fluoxetine formulations
Maillard degradation marker specificity
ICH Q2(R2) specificity and peak purity demonstration
Pharmacopeial impurity profiling and API batch release
EP/USP cataloged impurity standard
System suitability at pharmacopeial reporting threshold
Wastewater transformation product identification by HRMS
Distinct mass spectrometric signature and fragmentation
Confirmation in complex environmental matrices
Drug-excipient compatibility screening for secondary amine drugs
Model system for Maillard reactivity
Cost-effective positive control for pre-formulation studies
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